molecular formula C19H25N3OS B2804206 N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 1049395-80-3

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2804206
CAS No.: 1049395-80-3
M. Wt: 343.49
InChI Key: HFIRDBKMWVTWML-UHFFFAOYSA-N
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Description

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a piperazine ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a phenyl halide to form 4-phenylpiperazine.

    Alkylation: The 4-phenylpiperazine is then alkylated with a suitable alkyl halide to introduce the propyl chain.

    Acylation: The final step involves the acylation of the alkylated product with thiophene-2-acetic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperazine ring or the thiophene ring.

    Substitution: The phenyl group or the thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide: shares similarities with other piperazine derivatives and thiophene-containing compounds.

    4-Phenylpiperazine: A simpler analog that lacks the thiophene and acetamide groups.

    Thiophene-2-acetic acid: A related compound that contains the thiophene ring and acetic acid moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the piperazine and thiophene rings, along with the phenyl group, allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-19(16-18-8-4-15-24-18)20-9-5-10-21-11-13-22(14-12-21)17-6-2-1-3-7-17/h1-4,6-8,15H,5,9-14,16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIRDBKMWVTWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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